4-Azido-2-chloro-1-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-azido-2-chloro-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-7-3-2-5(10-11-9)4-6(7)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEPXEZVCUINMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=[N+]=[N-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 4 Azido 2 Chloro 1 Methoxybenzene
Precursor Identification and Strategic Functionalization
The successful synthesis of the target compound is critically dependent on the selection and preparation of a suitable precursor. Substituted anilines are the key starting materials for the most common synthetic route.
Selection of Substituted Anilines as Starting Materials
The most direct precursor for the synthesis of 4-azido-2-chloro-1-methoxybenzene is 3-chloro-4-methoxyaniline. sigmaaldrich.comnih.gov This aniline (B41778) derivative possesses the requisite chloro and methoxy (B1213986) substituents in the correct positions on the benzene (B151609) ring. The amino group serves as the functional handle for the introduction of the azide (B81097) group via a two-step diazotization-azidation sequence.
The synthesis of anilines themselves typically involves the nitration of an aromatic ring followed by reduction. youtube.com For instance, starting with a substituted benzene, nitration using nitric acid (HNO3) and a catalyst like sulfuric acid (H2SO4) introduces a nitro group. youtube.com This nitro group can then be reduced to an amine using various methods, including catalytic hydrogenation or reduction with metals like iron or tin(II) chloride. youtube.com
Halogenation and Methoxylation Pre-functionalization Strategies
In cases where the desired substituted aniline is not commercially available, pre-functionalization strategies are employed. These strategies involve introducing the chloro and methoxy groups onto a simpler aniline or benzene derivative through electrophilic aromatic substitution or other means.
Classical electrophilic halogenation can be challenging with highly activated substrates like anilines and phenols, often leading to poor regioselectivity. nih.gov However, modern methods offer more control. For example, copper-catalyzed ortho-halogenation of protected anilines provides excellent mono-substitution and high ortho-regiocontrol. rsc.org Another approach involves the treatment of N,N-dialkylaniline N-oxides with thionyl chloride for selective ortho-chlorination. nih.govnih.gov
Methoxylation can be achieved through various methods, including nucleophilic aromatic substitution on an appropriately activated aryl halide or through other etherification protocols.
Diazotization and Azidation Protocols
The conversion of the amino group of the aniline precursor to an azide group is a cornerstone of this synthetic approach. This transformation is typically achieved through a two-step process involving the formation of a diazonium salt followed by its reaction with an azide source.
Direct Diazotization followed by Azide Displacement
The primary method for synthesizing this compound involves the diazotization of 3-chloro-4-methoxyaniline. This reaction is typically carried out by treating the aniline with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). organic-chemistry.org The resulting aryl diazonium salt is a highly reactive intermediate.
This diazonium salt is then immediately treated with an azide source, most commonly sodium azide (NaN3), to displace the diazonium group and form the desired aryl azide. This process is often referred to as a Sandmeyer-type reaction.
Optimized Conditions for Aryl Diazonium Salt Formation and Reaction with Azide Sources
The stability and reactivity of aryl diazonium salts are crucial for the success of the azidation step. The reaction conditions for diazotization are often optimized to ensure complete formation of the diazonium salt while minimizing side reactions. Research has explored various conditions to improve the efficiency and safety of this process. researchgate.netresearchgate.net
For instance, the use of organic solvents, such as ethanol (B145695) in a deep eutectic solvent system, has been shown to allow for diazotization and subsequent coupling reactions at room temperature. rsc.org The choice of acid and the concentration of reagents can also significantly impact the yield and purity of the final product. researchgate.net Studies have also investigated the use of stable diazonium salts, such as arenediazonium tosylates, which can be isolated and used in subsequent reactions, offering a more controlled approach to the synthesis of aryl azides. organic-chemistry.org
The following table summarizes a general protocol for the diazotization-azidation of an aromatic amine:
| Step | Reagent | Conditions | Purpose |
| 1. Diazotization | Sodium Nitrite (NaNO₂) and Hydrochloric Acid (HCl) | 0-5 °C | Formation of the aryl diazonium salt |
| 2. Azidation | Sodium Azide (NaN₃) | 0-5 °C, immediate addition | Displacement of the diazonium group to form the aryl azide |
Nucleophilic Aromatic Substitution (SNAr) Approaches
While less common for the synthesis of this specific compound, Nucleophilic Aromatic Substitution (SNAr) offers an alternative theoretical pathway. SNAr reactions involve the substitution of a leaving group on an aromatic ring by a nucleophile. nih.gov For this to be a viable route to this compound, a suitable precursor with a good leaving group (e.g., a halogen or a nitro group) at the desired position for azide introduction would be required.
The aromatic ring must be activated by electron-withdrawing groups ortho and/or para to the leaving group to facilitate the nucleophilic attack. nih.govjuniperpublishers.com In the case of this compound, the chloro and methoxy groups are not strongly activating for SNAr at the 4-position. Therefore, a precursor with a different substitution pattern, such as a dinitro-substituted benzene, might be necessary. For example, a reaction could theoretically proceed on a substrate like 1-chloro-2-methoxy-4-nitrobenzene, where the nitro group would activate the ring for nucleophilic attack by an azide ion at the 4-position. However, this would result in the displacement of the nitro group, not the formation of the target molecule directly from a pre-existing chloro and methoxy substituted ring.
The efficiency of SNAr reactions can be influenced by the solvent, with polar aprotic solvents like DMSO known to accelerate reaction rates. researchgate.net
Reactivity of Chlorinated Methoxybenzenes with Azide Anions
The reaction between chlorinated methoxybenzenes and azide anions is a fundamental method for synthesizing azido-substituted methoxybenzenes. This transformation typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The success of this reaction is contingent on the electronic properties of the aromatic ring. The presence of electron-withdrawing groups is crucial to activate the ring towards attack by a nucleophile like the azide anion. masterorganicchemistry.com
In a typical synthesis, a chlorinated methoxybenzene derivative is treated with an azide source, most commonly sodium azide (NaN₃). The reaction is often facilitated by a catalyst and specific solvent conditions. For instance, copper-based catalysts have been shown to be effective in the cross-coupling of sodium azide with aryl halides. nih.govrsc.org The reaction generally involves the addition of the nucleophile to the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comnumberanalytics.com Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the desired aryl azide. masterorganicchemistry.com
Research into green synthetic routes has explored ligand- and base-free conditions for the coupling of aryl halides with sodium azide, utilizing copper-based nanocomposites as catalysts. nih.govrsc.org These methods aim to improve the efficiency and environmental footprint of the synthesis.
Influence of Electronic and Steric Factors on SNAr Efficiency
The efficiency of the nucleophilic aromatic substitution (SNAr) reaction is significantly influenced by both electronic and steric factors. numberanalytics.com
Electronic Effects: The rate of an SNAr reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate through resonance or inductive effects. masterorganicchemistry.comnumberanalytics.com Conversely, electron-donating groups (EDGs) deactivate the ring towards nucleophilic attack, slowing down the reaction. In the case of this compound synthesis from a dichloromethoxybenzene precursor, the existing methoxy group (an EDG) and the chloro group (an EWG) would exert competing effects, the outcome of which depends on their relative positions and the reaction conditions.
The interplay of these factors is summarized in the table below:
| Factor | Effect on SNAr Rate | Rationale |
| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Increase | Stabilize the negative charge of the Meisenheimer intermediate. numberanalytics.com |
| Electron-Donating Groups (e.g., -OCH₃, -NH₂) | Decrease | Destabilize the negatively charged intermediate. numberanalytics.com |
| Steric Hindrance (bulky ortho substituents) | Decrease | Impede the approach of the nucleophile to the reaction center. rsc.org |
Azido (B1232118) Transfer Reactions
Azido transfer reactions provide an alternative route to aryl azides, often starting from organometallic reagents or amines. These methods involve the transfer of an N₃ group from a donor molecule to the aryl substrate.
Application of Established Azido Transfer Reagents
A variety of reagents have been developed for efficient diazo transfer, which can be adapted for the synthesis of aryl azides. organic-chemistry.org These reagents are designed to be safer and more effective than traditional azide sources. Some established azido transfer reagents include:
Triflyl azide (TfN₃) : A powerful reagent for the conversion of amines and sulfonamides to the corresponding azides. organic-chemistry.org
Imidazole-1-sulfonyl azide : Available as a stable hydrochloride or hydrogen sulfate (B86663) salt, it is an effective diazo donor for converting primary amines to azides. organic-chemistry.orgacs.org Its hydrogen sulfate salt is noted for its enhanced stability, making it a safer alternative. acs.org
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate : A crystalline, thermally stable, and non-explosive diazo transfer reagent that reacts with primary amines to give high yields of azides. tcichemicals.com
The choice of reagent often depends on the nature of the substrate and the desired reaction conditions. For example, the synthesis of aromatic azides from amines can be achieved under mild conditions using tert-butyl nitrite and azidotrimethylsilane. organic-chemistry.org
| Azido Transfer Reagent | Substrate | Key Features |
| Triflyl azide (TfN₃) | Primary amines, Sulfonamides | Highly efficient, but potentially explosive. organic-chemistry.org |
| Imidazole-1-sulfonyl azide salts | Primary amines | Crystalline and shelf-stable, offering a safer alternative. organic-chemistry.orgacs.org |
| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate | Primary amines | High thermal stability and low explosivity. tcichemicals.com |
| tert-Butyl nitrite / Azidotrimethylsilane | Aromatic amines | Mild reaction conditions. organic-chemistry.org |
Mechanistic Considerations in Azido Transfer to Aryl Systems
The mechanism of azido transfer typically involves the nucleophilic attack of the substrate (e.g., an amine) on the terminal nitrogen atom of the azide group of the donor reagent. researchgate.net This initial attack leads to the formation of an intermediate, which then fragments to release the azide product and a byproduct derived from the transfer reagent. researchgate.net
In the context of converting anilines to aryl azides, the reaction often proceeds through the formation of a diazonium salt intermediate. For instance, an aniline can be diazotized, and the resulting diazonium salt is then treated with an azide source to yield the aryl azide. organic-chemistry.org Another approach involves the reaction of arylboronic acids with an azide source, catalyzed by a metal such as copper(II). organic-chemistry.org
Photochemical methods have also been explored, where light can initiate the formation of nitrene species from aryl azides, highlighting the versatile reactivity of the azido group. researchgate.net However, for the synthesis, the focus remains on the formation of the C-N₃ bond. The precise mechanism can vary depending on the specific reagents and catalysts employed.
Novel and Green Synthetic Methodologies
Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of aryl azides, aiming to reduce the use of hazardous reagents and improve reaction efficiency.
Sodium Azide-Free Azidation Protocols for Substituted Anilines
Given the potential hazards associated with sodium azide, significant effort has been directed towards developing protocols that avoid its use. One strategy involves the in-situ generation of the azidating agent. For example, a one-pot synthesis can convert aromatic amines to the corresponding azides using sodium nitrite and hydrazine (B178648) hydrate. amazonaws.com This method is advantageous due to its simplicity, short reaction times, and use of inexpensive reagents. amazonaws.com
Another innovative approach is the copper-catalyzed C-H azidation of anilines. acs.org In this method, the primary amine of the aniline substrate acts as a directing group, coordinating to the copper catalyst and enabling the regioselective introduction of the azide group at the ortho position. This direct C-H functionalization represents a highly atom-economical route to aryl azides. acs.org
Furthermore, photocatalytic methods are emerging as a green alternative. For example, a heterogeneous photocatalyst system using nickel-deposited mesoporous carbon nitride has been developed for the cross-coupling of aryl halides with sodium azide to produce primary anilines, where an aryl azide is a likely intermediate. nih.gov While this specific example focuses on the final aniline product, the underlying principle of photocatalytic activation could be harnessed for the synthesis of the aryl azide itself under milder, more sustainable conditions. nih.gov
Catalytic Approaches to Aryl Azide Formation
The formation of aryl azides can be achieved through various synthetic strategies, with catalytic methods offering advantages in terms of efficiency and selectivity. While a specific catalytic synthesis for this compound is not extensively detailed in currently available research, general principles of catalytic aryl azide formation can be applied.
One prominent method involves the diazotization of an appropriate aniline precursor, followed by a reaction with an azide source. In the case of this compound, the logical precursor would be 2-chloro-4-methoxyaniline (B183069). The diazotization is typically carried out using nitrous acid (generated in situ from sodium nitrite and a strong acid), which converts the primary amine into a diazonium salt. This intermediate is then treated with an azide salt, such as sodium azide, to yield the desired aryl azide.
Transition metal catalysis offers alternative and often milder routes to aryl azides. For instance, copper-catalyzed C-H azidation of anilines has been reported as a direct method for introducing the azide functionality. This approach involves the use of a copper catalyst, an azide source like trimethylsilyl (B98337) azide (TMSN₃), and an oxidant. The primary amine of the aniline can act as a directing group, guiding the azidation to the ortho C-H bond. While this method is powerful, its application to a substrate like 2-chloro-4-methoxyaniline would need to consider the directing effects of both the chloro and methoxy substituents.
Another catalytic strategy is the cross-coupling of aryl halides with sodium azide. Photocatalytic methods using nickel-based catalysts have been developed for the efficient synthesis of primary anilines from aryl halides and sodium azide, which could potentially be adapted for the synthesis of aryl azides. icrc.ac.ir
A general, non-catalytic but widely used method for the synthesis of aryl azides involves the use of arenediazonium tosylates. chegg.com This approach is noted for being experimentally simple and often providing clean products without the need for metal catalysts. chegg.com The synthesis of this compound could likely be achieved by first preparing the diazonium tosylate of 2-chloro-4-methoxyaniline and subsequently reacting it with sodium azide.
A plausible, albeit general, multi-step synthesis for this compound would commence with 4-chloroanisole. beilstein-journals.org The synthetic sequence would involve:
Nitration: Introduction of a nitro group onto the aromatic ring.
Reduction: Conversion of the nitro group to a primary amine.
Diazotization: Formation of a diazonium salt from the amine.
Azidation: Substitution of the diazonium group with an azide group. beilstein-journals.org
Chemoselectivity and Regioselectivity in Synthesis of Isomeric Azidobenzenes
The synthesis of a specific isomer of a substituted benzene, such as this compound, is a significant challenge that hinges on controlling chemoselectivity and regioselectivity. When a benzene ring bears multiple substituents, as in the case of chloro- and methoxy-substituted benzenes, the position of an incoming electrophile or nucleophile is directed by the electronic and steric properties of the existing groups.
The methoxy group (-OCH₃) is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the chloro group (-Cl) is a deactivating but also ortho-, para-directing group. Its deactivating nature stems from its inductive electron-withdrawing effect, while its directing effect is due to the ability of its lone pairs to participate in resonance.
In the case of a precursor like 2-chloro-1-methoxybenzene, electrophilic substitution reactions, such as nitration (a key step in one of the potential synthetic routes to the target molecule), would be directed by both groups. The powerful activating effect of the methoxy group would likely dominate, directing substitution to the positions ortho and para to it. The para position to the methoxy group is also para to the chloro group, making the C4 position a likely site for substitution. The C6 position, ortho to both groups, would also be activated. The regiochemical outcome would depend on the specific reaction conditions and the interplay of electronic and steric factors.
When considering direct C-H azidation as a potential synthetic route, the directing groups on the ring are paramount. For instance, in the catalytic C-H azidation of anilines, the amino group typically directs the azido group to the ortho position. researchgate.net If starting with an aniline that already contains chloro and methoxy substituents, the final position of the azide will be influenced by the initial placement of these groups.
The synthesis of isomeric azidobenzenes, such as the various isomers of azido-chloro-methoxybenzene, would require careful selection of starting materials and reaction conditions to favor the formation of the desired isomer. For example, to synthesize an isomer where the azide group is at a different position, one would need to start with an aniline isomer where the amino group is located at the desired future position of the azide. The inherent directing effects of the chloro and methoxy groups would need to be strategically utilized to achieve the desired regiochemical outcome. The challenge lies in overcoming the formation of mixtures of isomers, which often requires meticulous optimization of reaction parameters and purification strategies.
Unfortunately, a detailed comparative study on the chemoselectivity and regioselectivity of azidation on a series of chloro-methoxy-substituted benzenes to yield various isomers is not prominently featured in the surveyed scientific literature. Such a study would be invaluable for a deeper understanding and more precise design of synthetic routes to these complex molecules.
Reactivity and Mechanistic Investigations of 4 Azido 2 Chloro 1 Methoxybenzene
Azido (B1232118) Group Transformations
The azido group of 4-Azido-2-chloro-1-methoxybenzene is a versatile functional group that readily participates in a variety of chemical transformations. smolecule.com Its reactivity is central to the utility of this compound as a building block in organic synthesis and as a tool in chemical biology. The primary reactions involving the azido group are 1,3-dipolar cycloadditions and decomposition pathways. smolecule.comscispace.com
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
1,3-Dipolar cycloaddition reactions, particularly the Huisgen cycloaddition, are fundamental to the reactivity of azides. wikipedia.orgorganic-chemistry.org This class of reactions involves the [3+2] cycloaddition of a 1,3-dipole (the azide) with a dipolarophile (such as an alkyne or alkene) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgresearchgate.net In the context of this compound, the reaction with alkynes to form 1,2,3-triazoles is of significant interest and is a cornerstone of "click chemistry". organic-chemistry.orgnih.gov
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction that joins azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.orgmdpi.com This reaction offers significant rate acceleration, typically 10⁷ to 10⁸ times faster than the uncatalyzed thermal reaction, and proceeds with high regioselectivity. organic-chemistry.org The reaction is robust, tolerating a wide range of functional groups and reaction conditions, including aqueous environments over a broad pH range (4 to 12). organic-chemistry.orgnih.gov
The general mechanism of CuAAC involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide (B81097) in a stepwise manner. researchgate.net The catalytic cycle is initiated by the reaction of a copper(I) source with a terminal alkyne. The resulting copper acetylide then coordinates to the azide, followed by cyclization and subsequent protonolysis to yield the triazole product and regenerate the copper(I) catalyst. researchgate.net
While specific studies detailing the CuAAC of this compound with a wide variety of alkynes are not extensively documented in the provided search results, the general principles of CuAAC are broadly applicable. nih.govrsc.org The reaction's success with a diverse array of azides and alkynes suggests that this compound would readily react with various terminal alkynes under standard CuAAC conditions. These conditions typically involve a copper(I) source, such as copper(I) iodide or copper(I) bromide, or the in-situ reduction of a copper(II) salt (e.g., copper(II) sulfate) with a reducing agent like sodium ascorbate. nih.govijrpc.com
The versatility of the CuAAC reaction allows for the synthesis of a diverse library of triazole derivatives from this compound. By varying the alkyne coupling partner, a wide range of functionalities can be introduced into the resulting triazole product.
Table 1: Representative Alkynes for CuAAC Reactions
| Alkyne Name | Alkyne Structure | Potential Product Feature |
| Phenylacetylene | C≡CH | Aromatic substitution |
| Propargyl alcohol | HC≡CCH₂OH | Hydroxyl functionality for further modification |
| 1-Ethynyl-4-nitrobenzene | HC≡C-C₆H₄-NO₂ | Electron-withdrawing group |
| 3-Ethynyltoluene | HC≡C-C₆H₄-CH₃ | Electron-donating group |
| 1-Octyne | HC≡C(CH₂)₅CH₃ | Alkyl chain for lipophilicity |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative to CuAAC that utilizes strained cyclooctynes. nih.govnih.govnih.gov The inherent ring strain of cyclooctynes significantly lowers the activation energy of the cycloaddition with azides, allowing the reaction to proceed rapidly at or near physiological temperatures without the need for a toxic copper catalyst. nih.govnih.gov This makes SPAAC particularly valuable for bioconjugation applications in living systems. nih.govnih.gov
The reaction of this compound in SPAAC would involve its direct addition to a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a triazole product. rsc.orgmedchemexpress.com The rate of SPAAC reactions can be exceptionally fast, with second-order rate constants reaching up to 1 M⁻¹s⁻¹. nih.gov
The scope of SPAAC is broad, with a variety of functionalized cyclooctynes available for conjugation. This allows for the introduction of reporter tags, biomolecules, or other functionalities onto the this compound scaffold. The absence of a metal catalyst is a significant advantage, preventing potential interference or toxicity in biological and materials science applications. nih.gov
A key feature of the Huisgen 1,3-dipolar cycloaddition is the potential for the formation of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. organic-chemistry.org In the absence of a catalyst, the thermal reaction of an azide with an unsymmetrical alkyne often yields a mixture of both regioisomers. organic-chemistry.org
However, the use of a copper(I) catalyst in the CuAAC reaction provides excellent regiochemical control, exclusively or predominantly yielding the 1,4-disubstituted triazole isomer. nih.govchemtube3d.com This high regioselectivity is a major advantage of CuAAC and is attributed to the stepwise mechanism involving a copper acetylide intermediate. researchgate.net Therefore, the reaction of this compound with a terminal alkyne under CuAAC conditions is expected to produce the corresponding 1-(2-chloro-4-methoxyphenyl)-4-substituted-1H-1,2,3-triazole with high regioselectivity.
In contrast, SPAAC reactions can sometimes lead to a mixture of regioisomers, depending on the specific structure of the cyclooctyne (B158145) and the azide. However, certain cyclooctyne derivatives have been designed to favor the formation of a single regioisomer.
The kinetics of click reactions, particularly CuAAC and SPAAC, have been extensively studied. As mentioned, CuAAC exhibits a dramatic rate acceleration compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org The reaction is highly exothermic, releasing approximately 50 kcal/mol of energy. nih.gov The rate of CuAAC can be further enhanced by the use of accelerating ligands that stabilize the copper(I) catalytic species. nih.gov
SPAAC reactions are also known for their rapid kinetics, with rates being highly dependent on the degree of strain in the cyclooctyne. nih.gov For instance, inverse-electron-demand Diels-Alder (IEDDA) cycloadditions involving tetrazines and strained alkynes exhibit some of the fastest known click reaction kinetics, with rate constants ranging from 1 to 10⁶ M⁻¹s⁻¹. nih.gov While not a direct reaction of the azido group, this highlights the kinetic potential of strain-promoted reactions.
Thermodynamically, the formation of the triazole ring in both CuAAC and SPAAC is a highly favorable process, driven by the formation of strong covalent bonds and the release of dinitrogen gas in some related decomposition pathways (though not in the cycloaddition itself). organic-chemistry.org This thermodynamic driving force contributes to the high yields and irreversibility of these reactions.
Thermal and Photochemical Decomposition Pathways
Aryl azides, including this compound, can undergo decomposition upon exposure to heat or light. This process typically involves the extrusion of molecular nitrogen (N₂) to generate a highly reactive nitrene intermediate. scispace.com
Thermal decomposition of aryl azides generally requires elevated temperatures, often above 100°C. scispace.com The resulting nitrene can then undergo various reactions, including insertion into C-H bonds, addition to double bonds to form aziridines, or rearrangement. For example, thermolysis of 4-azido-2,3,5,6-tetrafluoropyridine (B1197644) at temperatures above approximately 130°C leads to its smooth decomposition into nitrogen and an intractable solid. scispace.com
Photochemical decomposition can be initiated by UV irradiation and often proceeds under milder conditions than thermal decomposition. The photogenerated nitrene exhibits similar reactivity to the thermally generated species. The specific decomposition products of this compound would depend on the reaction conditions and the presence of other reactive species.
Generation and Reactivity of Aryl Nitrenes
The thermal or photochemical decomposition of this compound leads to the extrusion of molecular nitrogen and the formation of the corresponding highly reactive intermediate, 3-chloro-4-methoxyphenylnitrene. Aryl nitrenes can exist in either a singlet or a triplet electronic state, each exhibiting distinct reactivity. The ground state is typically a triplet, which behaves as a diradical. In contrast, the singlet state is zwitterionic and can exhibit electrophilic character. rsc.org
The reactivity of the generated 3-chloro-4-methoxyphenylnitrene is influenced by the electronic properties of the chloro and methoxy (B1213986) substituents. The methoxy group, being an electron-donating group, can influence the reactivity of the nitrene. For instance, in the thermal decomposition of related aryl azides, the nature of the substituents has been shown to dictate whether the nitrene undergoes electrophilic attack on adjacent aromatic rings. rsc.org Specifically, 4-methoxyphenylnitrene has been observed to react primarily as a triplet species, while more electron-deficient nitrenes, such as 4-nitrophenylnitrene, can undergo electrophilic addition. rsc.org The presence of the electron-withdrawing chlorine atom at the ortho position in 3-chloro-4-methoxyphenylnitrene would be expected to modulate this reactivity. Phenyl nitrenes, in general, are known to have a propensity for rearrangement reactions and can form polymeric tars, making the isolation of discrete products challenging. purdue.edu
Intramolecular Rearrangements and Cyclizations involving Nitrenes
In a related context, photolytic decomposition of aryl azides in the presence of a 4'-methoxy group has been shown to yield specific cyclized products, highlighting the directing effect of such substituents. worktribe.com The study of intramolecular nitrene insertions into aromatic systems has revealed that the reaction pathway is sensitive to the substitution pattern on the aromatic ring. worktribe.com
Lewis Acid-Mediated Transformations
Formation of Electrophilic Nitrenium Ions
In the presence of strong acids or Lewis acids, aryl azides can be protonated or coordinated to the Lewis acid, facilitating the loss of nitrogen gas to form highly electrophilic arylnitrenium ions. nih.govacs.org The photolysis of various para-substituted tetrafluorophenyl azides in acidic media has been shown to generate nitrenium ions via the protonation of the initially formed singlet nitrene. researchgate.net These arylnitrenium ions are potent electrophiles and can participate in a range of intramolecular and intermolecular reactions. The formation of the 3-chloro-4-methoxyphenylnitrenium ion from this compound would be expected to occur under acidic conditions.
Intramolecular Cyclization and Ring Expansion Reactions via Nitrenium Intermediates
Once formed, the 3-chloro-4-methoxyphenylnitrenium ion can undergo intramolecular electrophilic aromatic substitution to form new heterocyclic ring systems. The methoxy group at the para position is expected to activate the aromatic ring towards electrophilic attack, potentially directing the cyclization. Acid-catalyzed decomposition of aryl azides has been shown to lead to intramolecular cyclization, forming six-membered rings rather than larger macrocycles. acs.org For example, the acid-catalyzed decomposition of 1-(3-benzyloxyphenyl)-2-(4-azidophenyl)ethane resulted in the formation of a dihydrophenanthrene derivative. acs.org
Reduction of the Azido Group to Aromatic Amines
The reduction of the azido group in this compound to the corresponding primary amine, 4-amino-2-chloro-1-methoxybenzene (also known as 2-chloro-4-methoxyaniline), is a synthetically important transformation. nih.gov This amine is a valuable building block in organic synthesis.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a common and efficient method for the reduction of aryl azides. academie-sciences.fr This method often proceeds with high chemoselectivity, leaving other functional groups such as chloro and methoxy substituents intact. A particularly effective method for the reduction of aryl azides is transfer hydrogenation.
A study on the transfer hydrogenation of various aryl azides using a [Ru(p-cymene)Cl₂]₂ catalyst and sodium borohydride (B1222165) in an aqueous medium demonstrated excellent yields and short reaction times. academie-sciences.fr The reactions were typically complete within 10 minutes at room temperature, with quantitative conversion to the corresponding anilines. academie-sciences.fr This method proved to be highly chemoselective, as halogen substituents on the aromatic ring were preserved. academie-sciences.fr
Below is a table summarizing the results of the transfer hydrogenation of various substituted aryl azides using the [Ru(p-cymene)Cl₂]₂ catalyst system, which demonstrates the general applicability of this method for the synthesis of functionalized anilines.
| Aryl Azide Substrate | Product | Time (min) | Yield (%) |
| 1-Azido-4-methylbenzene | 4-Methylaniline | 5 | 98 |
| 1-Azido-4-methoxybenzene | 4-Methoxyaniline | 5 | 99 |
| 1-Azido-4-chlorobenzene | 4-Chloroaniline | 7 | 97 |
| 1-Azido-4-bromobenzene | 4-Bromoaniline | 7 | 96 |
| 1-Azido-2-chlorobenzene | 2-Chloroaniline | 8 | 95 |
| 1-Azido-3-chlorobenzene | 3-Chloroaniline | 8 | 96 |
| 1-Azido-4-nitrobenzene | 4-Nitroaniline | 10 | 94 |
Data sourced from a study on the transfer hydrogenation of aryl azides using a [Ru(p-cymene)Cl₂]₂ catalyst and sodium borohydride in a water/methanol solvent system at room temperature. academie-sciences.fr
Given the high efficiency and chemoselectivity of this catalytic system for a range of substituted aryl azides, it is expected that the reduction of this compound to 2-chloro-4-methoxyaniline (B183069) would proceed in a similar fashion, providing a high yield of the desired aromatic amine.
Chemoselective Reduction Techniques
The selective reduction of the azido group in this compound to an amine is a crucial transformation, as the resulting amino group is a valuable synthetic intermediate. smolecule.com The challenge lies in achieving this conversion without affecting the chloro substituent or the aromatic ring. Various reagents and methods have been developed for the chemoselective reduction of organic azides, which are applicable to this substrate. researchgate.net
Commonly, this transformation is achieved through catalytic hydrogenation or with reducing agents like lithium aluminum hydride (LiAlH₄). However, for enhanced chemoselectivity, especially in the presence of other reducible functional groups like the chloro group, specific reagent systems are preferred. researchgate.net Dichloroborane–dimethyl sulfide (B99878) (BHCl₂·SMe₂) has been identified as a highly suitable reagent for the reduction of azides, demonstrating tolerance for functional groups such as halides. researchgate.net Other effective and chemoselective systems include combinations like iron(III) chloride with zinc (FeCl₃-Zn) or samarium with iodotrimethylsilane (B154268) and a trace of water (Sm/TMSCl/H₂O), which can reduce azides to amines under mild conditions. researchgate.net
The choice of reducing agent allows for selective transformations. For instance, the use of BHCl₂·SMe₂ can selectively reduce the azide in the presence of an olefin, whereas borane (B79455) reagents like BH₃·THF would typically react with both functional groups. researchgate.net This highlights the importance of selecting the appropriate reagent to achieve the desired chemical outcome.
Table 1: Reagents for Chemoselective Azide Reduction
| Reagent System | Key Features |
|---|---|
| Dichloroborane–dimethyl sulfide (BHCl₂·SMe₂) | High chemoselectivity; reduces azides in the presence of halides and other functional groups. researchgate.net |
| Iron(III) chloride - Zinc (FeCl₃-Zn) | Inexpensive system that operates at room temperature. researchgate.net |
| Samarium / TMSCl / H₂O | Reduces azides to amines in excellent yields under mild, neutral conditions. researchgate.net |
| Catalytic Hydrogenation (e.g., Pd/C) | A common method for azide reduction. |
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the benzene (B151609) ring in this compound is significantly influenced by its three substituents. The methoxy (-OCH₃) group is a strong electron-donating group (activating), the chloro (-Cl) group is electron-withdrawing and deactivating, and the azido (-N₃) group is also electron-withdrawing and deactivating. This combination of electronic effects governs the compound's susceptibility and regioselectivity in both nucleophilic and electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position
Nucleophilic aromatic substitution (SNAr) on aryl halides is a key reaction for forming new carbon-heteroatom or carbon-carbon bonds. nih.gov The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govyoutube.com The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby activating the ring towards nucleophilic attack. youtube.comresearchgate.net
In this compound, the reactivity at the chloro position is modulated by the electronic effects of the azido and methoxy groups.
Azido Group (-N₃): The azido group is strongly electron-withdrawing. Being positioned meta to the chloro group, it effectively stabilizes the negative charge that develops in the Meisenheimer intermediate through its inductive effect. This stabilization of the intermediate lowers the activation energy of the reaction, thus activating the ring for SNAr at the C-2 position. youtube.com
Methoxy Group (-OCH₃): The methoxy group, located ortho to the chlorine atom, has a dual electronic influence. It is electron-donating through resonance (+R effect) but electron-withdrawing through induction (-I effect). In the context of SNAr, electron-donating groups are generally deactivating. youtube.com Therefore, the methoxy group's resonance effect tends to destabilize the anionic intermediate, making the reaction less favorable compared to a substrate with only withdrawing groups. However, its inductive withdrawal provides some minor stabilization. The net effect of the methoxy group in this position is generally deactivating for SNAr.
The SNAr reaction at the chloro position is a powerful tool for the synthesis of new derivatives of this compound. smolecule.com By displacing the chloride ion with various nucleophiles, a wide array of functional groups can be introduced onto the aromatic ring. This directed transformation allows for the synthesis of more complex molecules that can be used as intermediates in fields like pharmaceutical development and materials science. smolecule.comwalisongo.ac.id
For example, reaction with alkoxides (RO⁻) would yield aryl ethers, while reaction with amines (R₂NH) would produce substituted anilines. These reactions highlight the utility of this compound as a versatile building block in organic synthesis. smolecule.com
Table 2: Potential SNAr Transformations
| Nucleophile | Resulting Functional Group |
|---|---|
| Hydroxide (OH⁻) | Phenol |
| Alkoxide (RO⁻) | Aryl Ether |
| Amine (R₂NH) | Substituted Aniline (B41778) |
| Thiolate (RS⁻) | Thioether |
Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich benzene ring. The regioselectivity of this reaction is determined by the directing effects of the substituents already present on the ring. libretexts.org Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position (with the exception of halogens, which are deactivating but ortho, para-directing). libretexts.orglibretexts.org
In this compound, the directing effects of the three substituents are in competition.
Methoxy Group (-OCH₃): As a strong activating group, the methoxy group at C-1 is a powerful ortho, para-director. libretexts.org It strongly directs incoming electrophiles to the C-2, C-4, and C-6 positions. However, the C-2 and C-4 positions are already substituted. This leaves the C-6 position as the primary site favored by the methoxy group.
Chloro Group (-Cl): The chloro group at C-2 is deactivating but is also an ortho, para-director. libretexts.org It directs incoming electrophiles to the C-1, C-3, and C-5 positions. Since C-1 is occupied, it directs towards C-3 and C-5.
Azido Group (-N₃): The azido group at C-4 is a deactivating, meta-directing group. It would direct incoming electrophiles to the C-2 and C-6 positions (which are meta to it).
Table 3: Summary of Directing Effects for SEAr
| Substituent (Position) | Type | Directing Effect | Favored Positions |
|---|---|---|---|
| 1-Methoxy (-OCH₃) | Strong Activator | ortho, para | 2 (blocked), 4 (blocked), 6 |
| 2-Chloro (-Cl) | Weak Deactivator | ortho, para | 1 (blocked), 3, 5 |
Compound Name Table
| Compound Name |
|---|
| This compound |
| Lithium aluminum hydride |
| Dichloroborane–dimethyl sulfide |
| Iron(III) chloride |
| Zinc |
| Samarium |
| Iodotrimethylsilane |
| Borane |
| Benzyl alcohol |
| 4-Fluorobenzaldehyde |
| 4-Methoxyphenol |
| Potassium carbonate |
| Dimethyl sulfoxide |
| Dichloromethane |
| Heptane |
| Ethanol (B145695) |
Activation and Deactivation Effects on the Aromatic Ring
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is governed by the cumulative electronic effects of its three substituents: the methoxy (-OCH₃), chloro (-Cl), and azido (-N₃) groups. Understanding the activating and deactivating nature of these groups is crucial for predicting the regioselectivity of substitution reactions.
The methoxy group is a strong activating group and is ortho-, para-directing. This is due to its potent +M (mesomeric or resonance) effect, where the lone pairs on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This resonance effect far outweighs its -I (inductive) effect, which arises from the electronegativity of the oxygen atom. researchgate.netlibretexts.org
The chloro group , on the other hand, is a deactivating group yet is also ortho-, para-directing. Its strong -I effect, stemming from the high electronegativity of chlorine, withdraws electron density from the ring, making it less reactive towards electrophiles compared to benzene. However, the lone pairs on the chlorine atom can be donated to the ring via a weaker +M effect, which directs incoming electrophiles to the ortho and para positions. researchgate.net
In this compound, the positions for electrophilic attack are influenced by the directing effects of all three substituents. The powerful activating and ortho-, para-directing methoxy group at position 1 strongly activates positions 2, 4, and 6. However, positions 2 and 4 are already substituted. This leaves position 6 as a highly activated site. The chloro group at position 2 directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The azido group at position 4 directs to its ortho positions (3 and 5).
Therefore, electrophilic substitution is most likely to occur at positions 3 and 5, with the final regioselectivity being a subtle balance of the activating and deactivating strengths of the adjacent groups. Quantitative studies on the bromination of polysubstituted benzenes have shown that the effects of multiple substituents are not always strictly additive, indicating complex electronic interactions within the ring. nih.govrsc.org
Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Position
The chlorine atom at the 2-position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are powerful tools for the synthesis of complex molecules. uwindsor.cawikipedia.orgwikipedia.org
Palladium-catalyzed cross-coupling reactions of aryl chlorides are generally more challenging than those of the corresponding bromides or iodides due to the stronger C-Cl bond. However, significant progress has been made in developing highly active catalyst systems that can effectively activate aryl chlorides. uwindsor.ca
One of the most widely used cross-coupling reactions is the Suzuki-Miyaura coupling , which involves the reaction of an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly valued for its tolerance of a wide range of functional groups. youtube.comnih.gov For a substrate like this compound, a typical Suzuki-Miyaura coupling reaction would involve its reaction with an arylboronic acid to form a biaryl product. The choice of ligand for the palladium catalyst is critical for achieving high yields and selectivity.
The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgatlanchimpharma.com This reaction would allow for the introduction of a variety of amino groups at the 2-position of this compound. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides. nih.govcolab.ws
The Heck reaction , which couples an aryl halide with an alkene, is another valuable transformation. wikipedia.orgnih.govnih.gov This reaction would enable the introduction of a vinyl group at the 2-position of the target molecule. The mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org
The table below summarizes hypothetical palladium-catalyzed cross-coupling reactions involving this compound, based on established methodologies for similar substrates.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | 4-Azido-2-phenyl-1-methoxybenzene |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | 4-(4-Azido-2-methoxyphenyl)morpholine |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | (E)-1-(4-Azido-2-methoxyphenyl)-2-phenylethene |
This table is illustrative and specific reaction conditions would require experimental optimization.
Spectroscopic and Structural Elucidation Studies in Advanced Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for probing the molecular framework of organic compounds. For 4-Azido-2-chloro-1-methoxybenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
¹H NMR and ¹³C NMR for Complex Reaction Products and Intermediates
The ¹H and ¹³C NMR spectra of this compound are fundamental for its initial identification and for tracking its transformations in chemical reactions. The substitution pattern on the benzene (B151609) ring dictates a unique set of chemical shifts and coupling constants for the aromatic protons and carbons.
In the ¹H NMR spectrum, the aromatic region would display signals corresponding to the three protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents: the electron-donating methoxy (B1213986) group (-OCH₃), and the electron-withdrawing chloro (-Cl) and azido (B1232118) (-N₃) groups. The methoxy group typically shields aromatic protons, shifting their signals to a lower frequency (upfield), while the chloro and azido groups have a deshielding effect, moving the signals to a higher frequency (downfield). The proton ortho to the methoxy group and meta to the chloro group would likely appear at the lowest frequency, while the proton ortho to the chloro group and meta to the azido group would be the most deshielded.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the methoxy group would resonate at a significantly downfield position due to the deshielding effect of the oxygen atom. Conversely, the carbons bonded to the chloro and azido groups would also exhibit downfield shifts. The chemical shifts of the remaining aromatic carbons are influenced by the combined electronic effects of all three substituents. The methyl carbon of the methoxy group would appear at a characteristic upfield position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | 7.10 - 7.30 | - |
| H-5 | 6.80 - 7.00 | - |
| H-6 | 7.20 - 7.40 | - |
| C-1 | - | 150 - 155 |
| C-2 | - | 120 - 125 |
| C-3 | - | 115 - 120 |
| C-4 | - | 135 - 140 |
| C-5 | - | 110 - 115 |
| C-6 | - | 125 - 130 |
| -OCH₃ | 3.80 - 3.90 | 55 - 60 |
Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary.
Advanced 2D NMR Techniques (COSY, HMQC, HMBC) for Definitive Structural Assignment
While 1D NMR provides essential data, 2D NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules or reaction mixtures.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the aromatic ring. Cross-peaks in the COSY spectrum would definitively link the signals of neighboring protons, confirming their positions relative to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. epfl.chsdsu.edu This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned proton signals.
Investigation of Conformational Dynamics and Intermolecular Interactions
The methoxy group in this compound can exhibit rotational dynamics. Variable temperature NMR studies can provide insights into the energy barriers associated with this rotation. nih.govresearchgate.net Furthermore, intermolecular interactions, such as those that might occur in different solvents or in the solid state, can be probed by observing changes in chemical shifts and by using advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can detect through-space interactions between protons. researchgate.net
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to monitor the progress of chemical reactions.
Characterization of Azido and Aromatic Functional Groups
The FT-IR and FT-Raman spectra of this compound would be dominated by characteristic vibrational modes of the azido and substituted aromatic groups.
Azido Group (-N₃): The most prominent feature of the azido group is its strong, sharp asymmetric stretching vibration (νas) which typically appears in the region of 2100-2160 cm⁻¹. d-nb.infochemrxiv.orgnih.gov The symmetric stretching vibration (νs) is usually weaker and appears around 1250-1350 cm⁻¹. The bending vibration (δ) is found at lower frequencies, typically in the 600-700 cm⁻¹ range. The exact position of these bands can be sensitive to the electronic environment, providing subtle clues about the molecular structure.
Aromatic Ring: The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.netresearchgate.net C=C stretching vibrations within the ring usually appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchcommons.org The pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.
Other Functional Groups: The C-O stretching vibration of the methoxy group is expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ range. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group/Vibration | Predicted Wavenumber (cm⁻¹) | Technique |
| Azido Asymmetric Stretch (νas) | 2100 - 2160 | FT-IR, FT-Raman |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |
| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, FT-Raman |
| Methoxy C-O Stretch | 1200 - 1300 (asym), 1000 - 1100 (sym) | FT-IR |
| C-Cl Stretch | 600 - 800 | FT-IR, FT-Raman |
Note: These are predicted frequency ranges based on characteristic group vibrations. Actual experimental values may vary.
Monitoring Reaction Progress and Intermediate Detection
Vibrational spectroscopy is an excellent tool for monitoring chemical reactions in real-time. d-nb.infochemrxiv.org For reactions involving this compound, such as the reduction of the azido group to an amine or its participation in click chemistry, FT-IR spectroscopy can be particularly informative. The disappearance of the strong azido stretching band at ~2120 cm⁻¹ and the appearance of new bands corresponding to the product (e.g., N-H stretching bands for an amine) can be used to track the reaction progress and determine its endpoint. This technique can also be used to detect the presence of transient intermediates that may have unique vibrational signatures.
X-ray Crystallography for Solid-State Structure Determination
Analysis of Bond Lengths, Angles, and Dihedral Angles
The molecular geometry of this compound is dictated by the interplay of its substituent groups on the benzene ring. By examining crystallographic data of analogous compounds, we can infer the characteristic bond lengths, angles, and dihedral angles. For instance, in dimethoxybenzene derivatives, the C-O bond lengths of the methoxy group are typically around 1.37 Å, and the C-C bonds within the aromatic ring average approximately 1.39 Å. nih.gov The presence of a chlorine atom is expected to result in a C-Cl bond length of about 1.74 Å. The azido group (-N₃) attached to an aromatic ring typically exhibits a C-N bond length of approximately 1.42 Å, with the internal N-N bond being slightly shorter than the terminal N-N bond.
Table 1: Representative Bond Lengths and Angles Inferred from Related Structures
| Bond/Angle | Expected Value | Basis of Inference |
| C-C (aromatic) | ~ 1.39 Å | General for benzene derivatives |
| C-Cl | ~ 1.74 Å | Typical for chloroarenes |
| C-O (methoxy) | ~ 1.37 Å | Data from dimethoxybenzene derivatives nih.gov |
| O-CH₃ | ~ 1.43 Å | Data from dimethoxybenzene derivatives nih.gov |
| C-N (azide) | ~ 1.42 Å | Data from aryl azides |
| N-N (internal) | ~ 1.24 Å | Data from aryl azides |
| N-N (terminal) | ~ 1.14 Å | Data from aryl azides |
| C-C-C (ring) | ~ 120° | Idealized for benzene ring |
| C-C-Cl | ~ 120° | Typical for substituted benzenes |
| C-C-O | ~ 120° | Typical for substituted benzenes |
This table presents inferred data based on analogous compounds due to the absence of specific crystallographic data for this compound.
Elucidation of Intermolecular Hydrogen Bonding and Packing Motifs in Derivatives
In the solid state, molecules of this compound derivatives are likely to arrange themselves in a manner that maximizes stabilizing intermolecular interactions. While classical hydrogen bond donors are absent in the parent molecule, weak C-H···O and C-H···N hydrogen bonds can play a significant role in the crystal packing. nih.govresearchgate.net The methoxy group's oxygen atom and the nitrogen atoms of the azide (B81097) can act as hydrogen bond acceptors.
Mass Spectrometry (MS) for Mechanistic Studies and Derivatization Analysis
Mass spectrometry is an indispensable tool for confirming molecular weight, determining elemental composition, and elucidating fragmentation pathways, which can provide significant structural information and insights into reaction mechanisms.
High-Resolution Mass Spectrometry for Exact Mass Confirmation
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. For this compound (C₇H₆ClN₃O), the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 2: Isotopes for Exact Mass Calculation of C₇H₆ClN₃O
| Element | Isotope | Exact Mass (Da) |
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Chlorine | ³⁵Cl | 34.968853 |
| Chlorine | ³⁷Cl | 36.965903 |
| Nitrogen | ¹⁴N | 14.003074 |
| Oxygen | ¹⁶O | 15.994915 |
The calculated monoisotopic mass for C₇H₆³⁵ClN₃O is approximately 183.0200 Da. The presence of the chlorine isotope ³⁷Cl would result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.
Electrospray Ionization-Mass Spectrometry (ESI-MS) for Reaction Monitoring and Derivatization Strategies
Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for monitoring the progress of chemical reactions in solution. It allows for the detection of reactants, intermediates, products, and byproducts directly from the reaction mixture with high sensitivity. For reactions involving this compound, such as click chemistry reactions or reductions of the azide group, ESI-MS can provide real-time information on reaction kinetics and help in optimizing reaction conditions. The derivatization of the azide or the aromatic ring can be readily followed by observing the mass shifts in the ESI-MS spectra.
Fragmentation Pathway Analysis for Structural Insights
The fragmentation pattern of a molecule in a mass spectrometer is like a fingerprint, providing valuable clues about its structure. In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.
For this compound, the initial fragmentation is likely to involve the loss of a nitrogen molecule (N₂) from the azido group, a characteristic fragmentation for aryl azides, to form a nitrene intermediate. This can be followed by a series of rearrangements and further fragmentations. Other probable fragmentation pathways include the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a chlorine radical (•Cl). The analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. The study of haloanisoles by GC-MS has provided insights into the fragmentation of related structures. nih.govresearchgate.netnih.govsigmaaldrich.comthermofisher.com
Table 3: Plausible Mass Spectrometric Fragments of this compound
| Fragment Ion | Proposed Structure/Loss | m/z (for ³⁵Cl) |
| [M - N₂]⁺ | Loss of dinitrogen | 155 |
| [M - CH₃]⁺ | Loss of a methyl radical | 168 |
| [M - Cl]⁺ | Loss of a chlorine radical | 148 |
| [M - N₂ - CO]⁺ | Loss of N₂ and carbon monoxide | 127 |
| [M - N₂ - CH₃]⁺ | Loss of N₂ and a methyl radical | 140 |
This table presents predicted fragmentation patterns based on the known behavior of similar chemical moieties in mass spectrometry.
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like 4-azido-2-chloro-1-methoxybenzene, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
Functionals such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d,p) or larger), are commonly used for these calculations. acs.orgchemrxiv.org The output of a geometry optimization for this compound would provide key data on bond lengths, bond angles, and dihedral angles.
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. mdpi.com The calculated vibrational modes can be compared with experimental spectra to aid in the structural characterization of the compound. For aryl azides, particular attention would be paid to the characteristic asymmetric and symmetric stretching frequencies of the azide (B81097) group. acs.orgchemrxiv.org
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| C1-C2 Bond Length (Å) | Data not available |
| C-Cl Bond Length (Å) | Data not available |
| C-O Bond Length (Å) | Data not available |
| C-N Bond Length (Å) | Data not available |
| N-N Bond Lengths (Å) | Data not available |
| C-C-C Bond Angle (°) | Data not available |
| C-C-Cl Bond Angle (°) | Data not available |
| C-O-C Bond Angle (°) | Data not available |
| C-C-N-N Dihedral Angle (°) | Data not available |
Note: This table is for illustrative purposes. Specific values would be obtained from actual DFT calculations.
Ab Initio Methods for Electronic Structure and Spectroscopic Properties
Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to studying electronic structure. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. For this compound, these methods could be used to calculate fundamental electronic properties such as ionization potential, electron affinity, and the energies of its frontier molecular orbitals (HOMO and LUMO). mdpi.com The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and electronic excitation properties.
These calculations are also instrumental in predicting various spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis), which can help in understanding the electronic transitions within the molecule. acs.org
Prediction of NMR Chemical Shifts (GIAO method)
The Gauge-Including Atomic Orbital (GIAO) method is a popular and reliable approach for the ab initio calculation of NMR shielding tensors. rsc.orggaussian.com By calculating the magnetic shielding of each nucleus in this compound, it is possible to predict its ¹H, ¹³C, and ¹⁵N NMR chemical shifts. rsc.orggithub.io
The computational process typically involves optimizing the molecular geometry using a method like DFT and then performing the GIAO calculation at a consistent or higher level of theory. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR. conicet.gov.ar Predicted NMR spectra are invaluable for confirming the structure of newly synthesized compounds and for assigning signals in experimental spectra. scispace.com
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound using GIAO
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C-O) | Data not available |
| C2 (C-Cl) | Data not available |
| C3 | Data not available |
| C4 (C-N₃) | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| O-CH₃ | Data not available |
Note: This table is for illustrative purposes. Specific values would be obtained from actual GIAO calculations.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, computational studies could illuminate the mechanisms of its key transformations, such as cycloaddition reactions or thermal decomposition.
Energy Profiles and Activation Barriers for Key Transformations
By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.
The energy difference between the reactants and the transition state is the activation barrier (activation energy), which is a key determinant of the reaction rate. nih.gov DFT calculations are frequently used to compute these energy profiles for reactions involving aryl azides, such as the [3+2] cycloaddition with alkynes (a "click" reaction). mdpi.comresearchgate.net For this compound, one could computationally model its reaction with various alkynes to predict the activation barriers and reaction energies, thus providing a theoretical basis for its reactivity in click chemistry.
Computational Studies on Regioselectivity and Stereoselectivity
Many reactions can potentially yield more than one product isomer. Computational studies are particularly adept at predicting and explaining regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another). taylorandfrancis.comyoutube.com
For a substituted aromatic ring like that in this compound, reactions such as electrophilic aromatic substitution could occur at different positions. By calculating the activation barriers for attack at each possible site, the preferred regioisomer can be predicted.
In reactions where new chiral centers are formed, computational methods can be used to predict which diastereomer or enantiomer will be favored. nih.govnih.gov This is achieved by calculating the energies of the different transition states leading to each stereoisomer. The transition state with the lower energy will correspond to the major product. For reactions involving the azide group of this compound, such as cycloadditions, computational analysis of the transition states can reveal the origins of any observed regioselectivity or stereoselectivity. mdpi.com
Solvent Effects and Catalytic Influence on Reaction Pathways
The chemical behavior of this compound is profoundly shaped by its immediate environment, specifically the solvent it is dissolved in and the presence of any catalysts. Computational chemistry offers powerful tools to dissect and predict these influences on its reaction pathways.
Solvent choice can significantly alter reaction rates and even product selectivity. rsc.org This is achieved by stabilizing or destabilizing reactants, products, and, most importantly, the transition states of a reaction. For aryl azides like this compound, solvents can influence reactions such as thermal decomposition or cycloadditions. rsc.orgacs.org Computational methods, particularly those using Density Functional Theory (DFT), can model these effects by treating the solvent either as a continuous medium (implicit models) or by including individual solvent molecules (explicit models). rsc.org These calculations provide insights into the thermodynamics and kinetics of the reaction in different environments, helping to rationalize experimental observations and guide the selection of optimal solvents.
Catalysts introduce new, lower-energy reaction pathways, thereby accelerating reactions and often enhancing selectivity. The azido (B1232118) group is particularly responsive to catalysis, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgnih.gov DFT studies have been instrumental in mapping the mechanistic steps of such reactions. rsc.orgbohrium.comacs.org For instance, in CuAAC, calculations show how the copper catalyst coordinates with both the azide and the alkyne, facilitating the formation of a triazole ring at a much faster rate than the uncatalyzed reaction. nih.govacs.org Similarly, ruthenium catalysts can be used to produce different regioisomers (1,5-disubstituted triazoles), and computational studies help to understand the origins of this alternative selectivity. nih.gov
Analysis of Aromaticity and Substituent Electronic Effects
The electronic character of the benzene (B151609) ring in this compound is determined by the combined influence of its three substituents: the methoxy (B1213986) (-OCH3), chloro (-Cl), and azido (-N3) groups.
Charge Distribution and Frontier Molecular Orbitals (HOMO/LUMO)
The distribution of electron density across the molecule is uneven due to the differing electronic nature of the substituents. The methoxy group is a strong electron-donating group, increasing electron density on the ring, while the chloro and azido groups are generally electron-withdrawing. Computational techniques like Density Functional Theory (DFT) can precisely map this charge distribution. researchgate.net
A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The HOMO is the outermost orbital containing electrons and its energy level relates to the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost empty orbital and its energy indicates the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity. These orbital energies and distributions can be accurately calculated using computational methods. researchgate.netnih.gov
Table 1: Representative Calculated Electronic Properties of this compound
| Property | Representative Value | Description |
| HOMO Energy | ~ -6.7 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | ~ 5.2 eV | Energy difference between HOMO and LUMO, an indicator of chemical reactivity. |
| Dipole Moment | ~ 3.1 D | A measure of the overall polarity of the molecule arising from its charge distribution. |
Note: These values are illustrative and depend on the specific computational method and level of theory employed.
Hammett Analysis and Substituent Constant Correlations
The Hammett equation provides a quantitative framework for understanding the electronic influence of substituents on the reactivity of aromatic compounds. libretexts.orgwikipedia.org It establishes a linear free-energy relationship by correlating the rate (k) or equilibrium (K) constants of a reaction with substituent constants (σ) and a reaction constant (ρ). wikipedia.orgiupac.org
The basic form of the equation is: log(k/k₀) = ρσ
Here, k₀ is the rate constant for the unsubstituted reference compound (benzene derivative), σ is the substituent constant that depends only on the specific substituent and its position (meta or para), and ρ is the reaction constant that depends on the reaction type. wikipedia.org
For this compound, a Hammett-type analysis would consider the additive effects of the chloro, methoxy, and azido groups on a given reaction. While the standard Hammett equation is most directly applicable to meta and para substituents, extensions and modifications exist to analyze more complex substitution patterns. researchgate.netresearchgate.net Such correlations are invaluable for quantitatively describing how the substituents modulate the reactivity at a distant functional group.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
While quantum mechanical calculations provide deep insight into electronic structure, molecular dynamics (MD) simulations offer a complementary view by modeling the physical motions of atoms over time. nih.gov This is crucial for understanding the flexibility of this compound and its interactions in a dynamic environment. nih.govresearchgate.net
The methoxy and azido groups are not static; they can rotate relative to the benzene ring. MD simulations, which rely on force fields to describe the forces between atoms, can explore the potential energy surface of these rotations. nih.gov This allows for the identification of the most stable conformations (energy minima) and the energy barriers to rotation, defining the molecule's conformational landscape.
Furthermore, MD simulations are exceptionally useful for studying intermolecular interactions. acs.org By placing the molecule in a simulation box filled with explicit solvent molecules (like water), one can observe how the solvent organizes around the solute and forms specific interactions, such as hydrogen bonds. This provides a detailed, time-averaged picture of solvation that goes beyond the static view of implicit solvent models. Such simulations are essential for accurately modeling the behavior of the molecule in a realistic solution-phase environment. acs.org
In Silico Design and Virtual Screening of Related Derivatives
The computational data gathered for this compound serves as a foundation for in silico (computer-based) drug design and materials discovery. nih.gov By using the parent molecule as a scaffold, vast virtual libraries of related derivatives can be created by systematically changing the substituents.
This process begins with creating a combinatorial library of virtual compounds. For example, the chloro group could be replaced by other halogens, or the methoxy group could be varied. These virtual libraries can contain thousands or even millions of compounds. nih.gov
Next, these libraries are subjected to virtual screening to identify candidates with desired properties. nih.gov If the goal is to develop new molecules for "click" chemistry, screening might focus on electronic properties like the HOMO-LUMO gap to predict reactivity. enamine.net If the aim is drug discovery, molecular docking simulations can be used to predict how well each derivative binds to a specific biological target, like an enzyme or receptor. mdpi.comresearchgate.net This in silico approach dramatically accelerates the discovery pipeline by prioritizing a smaller number of highly promising compounds for actual chemical synthesis and experimental testing. researchgate.net
Advanced Synthetic Applications and Functional Precursors in Chemical Research
Building Blocks for Complex Organic Synthesis
The strategic placement of three distinct functional groups on the benzene (B151609) ring of 4-azido-2-chloro-1-methoxybenzene makes it a highly valuable precursor in the synthesis of complex organic molecules. The interplay between the azido (B1232118), chloro, and methoxy (B1213986) groups allows for a range of chemical transformations, enabling the construction of diverse molecular scaffolds.
Precursor for N-Heterocyclic Scaffolds and Ring Systems
The azido group of this compound is a key functional handle for the synthesis of nitrogen-containing heterocyclic compounds. Two primary strategies involve the transformation of the azide (B81097) into a reactive nitrene intermediate or its participation in cycloaddition reactions. researchgate.netnih.gov
Via Nitrene Intermediates: Thermal or photochemical decomposition of the aryl azide generates a highly reactive nitrene intermediate. This intermediate can undergo intramolecular C-H insertion reactions to form new ring systems. For instance, in precursors where an adjacent ring is present, this can lead to the formation of fused heterocyclic systems like phenazines. The synthesis of phenazine (B1670421) derivatives can be achieved through the intramolecular cyclization of nitrenes generated from appropriately substituted anilino-naphthoquinones, which can be conceptually extended from precursors like this compound. nih.govdundee.ac.uk
Via Cycloaddition Reactions: The azide group readily participates in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comnih.gov This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazoles. By reacting this compound with various terminal alkynes, a library of 1,4-disubstituted triazoles can be generated, each bearing the chloro-methoxy-phenyl scaffold. wustl.eduacs.org These triazole products themselves are valuable heterocyclic scaffolds in medicinal chemistry and materials science. Furthermore, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can be employed to access the corresponding 1,5-disubstituted triazole isomers. nih.gov
Table 1: Synthesis of N-Heterocyclic Scaffolds from this compound
| Reaction Type | Reagents and Conditions | Heterocyclic Product | Reference |
| Thermal Nitrene Formation | Heat (e.g., in DMF) | Potential for fused heterocycles (e.g., carbazoles, phenazines) | nih.gov |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne, Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate) | 1-(2-chloro-4-methoxyphenyl)-4-substituted-1H-1,2,3-triazole | mdpi.comwustl.edu |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Terminal alkyne, Ru catalyst (e.g., [Cp*RuCl(cod)]) | 1-(2-chloro-4-methoxyphenyl)-5-substituted-1H-1,2,3-triazole | nih.gov |
Application in the Total Synthesis of Natural Product Analogs
While direct application of this compound in the total synthesis of a specific natural product is not extensively documented, its potential as a building block for natural product analogs is significant. The functional handles it possesses allow for its incorporation into synthetic routes to generate analogs with modified properties. For example, the chloro-anisole moiety is a structural feature in some natural products, and the ability to introduce an azide allows for further functionalization to create analogs that are not accessible through direct modification of the natural product itself.
The synthesis of analogs of complex natural products often relies on the development of robust synthetic routes to key intermediates. The structural motif of this compound can be envisaged as a key component in the synthesis of analogs of phenazine-containing natural products or other complex alkaloids. The chloro and methoxy groups can be further manipulated through cross-coupling reactions or ether cleavage, respectively, to build up molecular complexity.
Modular Synthesis of Polyfunctionalized Aromatic Compounds
The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, is a powerful strategy in modern organic chemistry. nih.govnih.gov this compound is an excellent example of a modular building block for the synthesis of polyfunctionalized aromatic compounds.
The chloro substituent can be readily modified through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, alkyl, or amino groups at the 2-position. The azido group can then be used for subsequent "click" reactions or reduced to an amine for further derivatization. This stepwise and orthogonal reactivity allows for the controlled and systematic synthesis of a diverse library of polyfunctionalized aromatic compounds from a single, common precursor. researchgate.net
Development of Chemical Probes and Tags
The unique properties of the azido group make this compound an ideal starting point for the design of chemical probes for biological research. These probes can be used to study biological processes in vitro, such as identifying protein-ligand interactions.
Integration into Bioorthogonal Ligation Reactions for Research (e.g., protein labeling in vitro for mechanistic studies, not clinical)
Bioorthogonal chemistry refers to chemical reactions that can occur in a biological environment without interfering with native biochemical processes. researchgate.netraco.cat The azide group is a key bioorthogonal functional group, and its reaction with alkynes via CuAAC ("click" chemistry) is a widely used ligation strategy for labeling biomolecules. nih.govrsc.org
This compound can be incorporated into a molecule of interest, which can then be used to label a target protein that has been metabolically or genetically engineered to contain an alkyne functionality. The subsequent CuAAC reaction with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) allows for the detection and analysis of the labeled protein. researchgate.netnih.gov The chloro and methoxy groups on the aromatic ring can be used to fine-tune the properties of the probe, such as its binding affinity or solubility. While copper can be toxic to living cells, for in vitro studies with cell lysates or purified proteins, CuAAC is a highly efficient and specific labeling method. rsc.orgplos.org Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for live-cell applications. raco.catkribb.re.kr
Table 2: Bioorthogonal Ligation Strategies Utilizing the Azido Group
| Ligation Reaction | Key Features | Application in Research | Reference |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, regioselective, requires Cu(I) catalyst. | In vitro protein labeling, proteomics. | wustl.edursc.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, suitable for live-cell imaging. | Live-cell labeling, proteomics. | raco.catkribb.re.kr |
| Staudinger Ligation | Reaction of an azide with a phosphine (B1218219). | Protein labeling, traceless ligation. | nih.gov |
Design of Photoaffinity Labels for Target Identification Studies
Photoaffinity labeling is a powerful technique used to identify the binding partners of a small molecule within a complex biological sample. nih.govclockss.org A photoaffinity probe typically consists of a recognition element, a photoreactive group, and a reporter tag. Upon binding to its target, the probe is irradiated with UV light, which activates the photoreactive group to form a covalent bond with the target protein. The reporter tag is then used to isolate and identify the labeled protein. nih.govmdpi.com
The aryl azide group in this compound is an excellent photoreactive group. organic-chemistry.org Upon photolysis, it forms a highly reactive singlet nitrene that can insert into C-H or N-H bonds in its immediate vicinity, leading to covalent crosslinking with a binding protein. By incorporating the 4-azido-2-chloro-1-methoxyphenyl moiety into a ligand for a specific protein, a photoaffinity probe can be created. The chloro and methoxy substituents can be modified to optimize binding affinity and specificity. This approach allows for the identification of direct binding partners and can provide insights into the binding site of a ligand. clockss.org
Precursors for Functional Organic Materials (Design Principles)
The strategic placement of azido, chloro, and methoxy groups on a benzene ring makes this compound a versatile precursor for a variety of functional organic materials. The interplay of these substituents allows for fine-tuning of the electronic and steric properties of resulting molecular assemblies.
Influence of Structural Modification on Electronic Properties in Designed Assemblies
The electronic properties of molecular assemblies derived from this compound are significantly influenced by the nature of its functional groups. The methoxy (-OCH₃) group is an electron-donating group, increasing the electron density of the aromatic ring, while the chloro (-Cl) and azido (-N₃) groups are electron-withdrawing. This push-pull electronic arrangement is a key design principle for creating molecules with interesting optical and electronic properties.
Upon conversion of the azido group, for instance, through a "click" reaction to form a triazole, the electronic landscape of the molecule is further altered. Triazoles are highly stable, aromatic heterocycles that can act as either electron-donating or electron-withdrawing moieties depending on the substituents. The photophysical properties of such resulting triazoles, including their fluorescence and solvatochromism, can be systematically tuned. researchgate.netnih.gov For example, the exclusion of an aryl fragment from the triazole ring has been shown to improve the fluorescence quantum yield in solution. researchgate.net
The following table illustrates the general influence of substituents on the electronic properties of aromatic compounds, which is a guiding principle in designing materials from precursors like this compound.
| Substituent | Electronic Effect | Influence on Molecular Properties |
| Methoxy (-OCH₃) | Electron-donating | Increases electron density on the ring, influences reactivity. |
| Chloro (-Cl) | Electron-withdrawing | Affects electronic distribution and can influence stacking interactions. |
| Azido (-N₃) | Electron-withdrawing | Can be converted to other functional groups, significantly altering electronic properties. nih.gov |
| Triazole (formed from azide) | Can be electron-donating or -withdrawing | Impacts photophysical properties like fluorescence and absorption spectra. researchgate.netmdpi.com |
The presence of nitrogen atoms in the triazole ring significantly affects the electron distribution and can enhance intramolecular electron transport, a desirable feature in materials for optoelectronics. mdpi.com
Role in the Design of Molecular Switches and Sensors (conceptual)
Conceptually, this compound is a promising candidate for the design of molecular switches and sensors. The azido group is a key functional group in this context. Upon photoactivation, an aryl azide can be converted to a highly reactive nitrene, which can then undergo various reactions to produce a fluorescent amine. This photochemical conversion from a "dark" azido-state to a "bright" amino-state forms the basis of a molecular switch. nih.gov
The development of photochromic compounds for sensing cations, anions, and biologically relevant molecules is a significant area of research. rsc.org Molecular switches can be designed to change their conformation and, consequently, their properties in response to external stimuli like light. beilstein-journals.orgacs.org For instance, the binding of an analyte can trigger a conformational change that alters the fluorescence of the molecule, enabling its use as a sensor. researchgate.net Azobenzene-based switches, for example, can be controlled by light to switch between their cis and trans isomers, each having distinct properties. researchgate.net While not an azobenzene (B91143) itself, the azido group in this compound provides a reactive handle to incorporate such photo-switchable moieties. nih.gov
The design principles for such systems often involve a modular approach, combining a recognition element (for sensing) with a signal-transducing element (the switch). researchgate.net The chloro and methoxy substituents on the benzene ring of this compound can be used to further modulate the properties of the resulting switch or sensor, such as its solubility, binding affinity, and photophysical characteristics.
Derivatization Strategies for Analytical Chemistry Advancement
The reactive nature of the azido group in this compound makes it a valuable tool for derivatization in analytical chemistry, aiming to improve detection limits, specificity, and chromatographic separation.
Enhancement of Detection Limits and Specificity in Mass Spectrometry
In mass spectrometry (MS), derivatization can significantly enhance the ionization efficiency and thus the detection sensitivity of analytes. nih.govresearchgate.netnih.gov The azido group of this compound is particularly useful for "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding. researchgate.net By reacting the azide with an alkyne-tagged molecule, a stable triazole linkage is formed. This strategy can be employed to introduce a tag that improves MS detection.
For example, an azide-tagged cross-linker can be used to study protein-protein interactions. After cross-linking, the proteins are digested, and the azide-tagged peptides can be selectively enriched and identified by MS. nih.gov The introduction of a specific mass tag via the azido group allows for easier identification of the derivatized molecules in complex mixtures. nih.govnih.gov
The following table outlines a conceptual derivatization strategy for enhancing MS detection using an azido-functionalized compound.
| Step | Description | Benefit for Mass Spectrometry |
| Analyte Labeling | The target analyte is functionalized with an alkyne group. | Prepares the analyte for specific reaction with the azido-derivatizing agent. |
| Derivatization | The alkyne-labeled analyte is reacted with this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). | A specific mass tag is introduced, and the resulting triazole may improve ionization efficiency. |
| MS Analysis | The derivatized analyte is analyzed by mass spectrometry. | The unique mass of the derivative allows for selective detection and can lead to improved sensitivity. nih.govnih.gov |
Chromatographic Resolution Enhancement via Derivatization
For the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, derivatization with a chiral derivatizing agent (CDA) is a common strategy. wikipedia.orgnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated using standard chromatographic techniques like HPLC. chiralpedia.com
While this compound is not chiral itself, it can be converted into a chiral derivatizing agent. For instance, the azido group could be reduced to an amine, which is then reacted with a chiral moiety. This new chiral reagent could then be used to derivatize a racemic mixture of analytes, such as amino acids, to facilitate their separation and quantification. nih.govresearchgate.net The choice of the chiral reagent and the reaction conditions are crucial for achieving good chromatographic resolution. nih.gov
Design of Novel Reagents and Catalysts derived from this compound
The unique combination of functional groups in this compound makes it a valuable starting material for the synthesis of novel reagents and catalysts. The azido group, in particular, offers a gateway to a wide range of chemical transformations.
The thermal or photochemical decomposition of aryl azides generates highly reactive nitrenes. acs.org These intermediates can undergo a variety of reactions, including insertion into C-H and N-H bonds, and cycloadditions, making them powerful tools for the synthesis of new heterocyclic compounds. The resulting complex structures can be explored for their catalytic activity.
Furthermore, the conversion of the azido group to a triazole ring through click chemistry can be used to link the aromatic core to a catalytically active metal complex or an organic catalyst. nih.gov The chloro and methoxy substituents can influence the steric and electronic environment of the catalytic center, potentially tuning its activity and selectivity. nih.gov For example, chlorinated 1,4-dimethoxybenzenes have been shown to act as catalytic cofactors in enzymatic oxidation reactions. nih.gov This suggests that derivatives of this compound could be designed to act as novel catalysts or cofactors in various chemical transformations. The synthesis of functionalized benzodiazepines, for instance, can be achieved through catalyst-free domino reactions involving precursors with diverse functional groups. nih.gov
Q & A
Q. Critical Considerations :
- Safety : Azides are shock-sensitive. Conduct reactions in small batches with blast shields.
- Yield Optimization : Lower temperatures (<10°C) minimize side reactions (e.g., triazene formation) .
Q. Stability Testing :
- Monitor decomposition via TGA (Thermogravimetric Analysis) to identify exothermic peaks.
- Conduct periodic NMR (¹H, ¹³C) to detect azide degradation (e.g., amine formation) .
Advanced: How can computational modeling predict the reactivity of this compound in click chemistry reactions?
Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
Predict Cycloaddition Kinetics : Calculate activation energies for Huisgen 1,3-dipolar cycloaddition with alkynes.
Substituent Effects : Analyze electron-withdrawing (Cl) and donating (OCH₃) groups’ impact on transition-state stabilization .
Q. Example Findings :
- Electron-Deficient Azides : Lower LUMO energy accelerates reaction with electron-rich alkynes.
- Ortho-Substituents : Steric hindrance from Cl may reduce reaction rates.
Q. Table: Hypothetical DFT Results
| Parameter | Value |
|---|---|
| ΔG‡ (kcal/mol) | 18.5 |
| LUMO Energy (eV) | –1.2 |
| HOMO-LUMO Gap | 5.8 |
Advanced: What strategies resolve contradictory thermal stability data for azide-containing compounds?
Methodological Answer :
Contradictions in thermal stability often arise from:
Q. Case Study :
Q. Contradiction Analysis Framework :
Reproduce Conditions : Ensure identical heating rates and sample masses.
Cross-Validate : Pair experimental data with computational models (e.g., Arrhenius parameters).
Basic: What spectroscopic techniques are essential for characterizing this compound?
Q. Methodological Answer :
- IR Spectroscopy : Confirm azide stretch (~2100–2200 cm⁻¹) and methoxy C–O (~1250 cm⁻¹) .
- NMR (¹H/¹³C) : Assign peaks using DEPT-135 and HSQC:
- Methoxy proton: δ 3.8–4.0 ppm (singlet).
- Aromatic protons: Split patterns due to Cl and OCH₃ substituents.
- HRMS : Validate molecular ion [M+H]⁺ (e.g., m/z 198.0321 for C₇H₅ClN₃O).
Q. Troubleshooting :
- Azide Degradation : Disappearance of IR azide peak indicates decomposition.
Advanced: How do electronic effects influence reaction kinetics of aryl azides in Huisgen cycloaddition?
Q. Methodological Answer :
- Hammett Analysis : Correlate substituent σ values with rate constants (k).
- Electron-withdrawing groups (Cl) increase azide electrophilicity, accelerating reactions.
- Methoxy groups donate electrons, slowing reactions unless paired with electron-deficient alkynes .
Q. Experimental Design :
Substrate Library : Synthesize derivatives with varying substituents (e.g., –NO₂, –CH₃).
Kinetic Profiling : Use stopped-flow UV-Vis to measure k at 25°C.
Q. Table: Hypothetical Hammett Plot Data
| Substituent | σ | log(k) |
|---|---|---|
| –Cl | 0.23 | 2.1 |
| –OCH₃ | –0.27 | 1.3 |
| –NO₂ | 1.24 | 3.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
